8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-cyclohexyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-11(25)10-22-17(26)15-16(21(4)19(22)27)20-18-23(12(2)13(3)24(15)18)14-8-6-5-7-9-14/h14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCHOVDJNSSBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The imidazo[2,1-f]purine-2,4-dione scaffold is common among analogs, but substituent variations dictate pharmacological differences:
Key Observations :
- Cyclohexyl vs.
- 2-Oxopropyl Group : The ketone in the 2-oxopropyl substituent (position 3) may enhance hydrogen bonding compared to alkyl chains in CB11 or piperazine groups in AZ-853/AZ-861 .
Pharmacological Profiles
Key Comparisons :
- 5-HT1A Receptor Affinity : AZ-853/AZ-861 and Compound 3i show 5-HT1A-mediated antidepressant effects, but the target compound’s cyclohexyl group may alter receptor binding kinetics compared to fluorophenyl/trifluoromethylphenyl groups .
- PPARγ Activity: CB11’s aminophenyl group enables PPARγ agonism, a mechanism absent in piperazinyl derivatives, suggesting divergent therapeutic applications for the target compound .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from purine precursors. Key steps include cyclization of amido-nitriles under mild conditions and introducing substituents (e.g., cyclohexyl, oxopropyl groups) via nucleophilic substitution or condensation. Optimize yield and purity by adjusting solvent systems (e.g., dichloromethane or ethanol), temperature (40–80°C), and catalysts. Continuous flow chemistry may enhance scalability in industrial settings .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodology : Use HPLC (High-Performance Liquid Chromatography) for purity assessment and NMR spectroscopy (1H, 13C) to confirm structural features like cyclohexyl and oxopropyl groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves 3D conformation if crystals are obtainable .
Q. What are the primary biological targets of this compound, and how are initial binding assays designed?
- Methodology : Target enzymes or receptors (e.g., adenosine receptors, kinases) based on structural analogs. Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .
Q. How can solubility challenges arising from hydrophobic substituents (e.g., cyclohexyl) be addressed in in vitro studies?
- Methodology : Introduce hydrophilic groups (e.g., methoxy, hydroxypropyl) via chemical modification. Use co-solvents like DMSO or cyclodextrin-based formulations. Measure solubility in PBS and cell culture media using UV-Vis spectrophotometry .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity across different cell lines be resolved?
- Methodology : Perform transcriptomic profiling to identify cell-specific pathway activation. Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. Cross-reference with computational models (e.g., molecular docking) to assess binding pocket variability .
Q. What strategies improve yield in multi-step synthesis while minimizing side products?
- Methodology : Employ Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). Use inline IR spectroscopy for real-time monitoring. Purify intermediates via column chromatography or recrystallization to reduce carryover impurities .
Q. How can computational approaches predict off-target interactions or toxicity risks?
- Methodology : Perform molecular dynamics simulations to assess binding stability with non-target proteins (e.g., cytochrome P450 enzymes). Use toxicity prediction tools (e.g., ProTox-II) to evaluate hepatotoxicity or mutagenicity. Validate with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Q. What methodologies enable rational design of analogs with improved pharmacokinetics?
- Methodology : Modify substituents (e.g., replace cyclohexyl with fluorophenyl for enhanced metabolic stability) guided by SAR (Structure-Activity Relationship) studies. Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption and clearance. Validate bioavailability in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
